molecular formula C13H8Cl2O3 B6404004 2-Chloro-4-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% CAS No. 1261921-99-6

2-Chloro-4-(2-chloro-5-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6404004
CAS RN: 1261921-99-6
M. Wt: 283.10 g/mol
InChI Key: CUAWQWHBXDVNGY-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chloro-5-hydroxyphenyl)benzoic acid, commonly known as 2-CPBA, is a chlorinated benzoic acid that has a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 183-186°C, and is soluble in water, ethanol and methanol. 2-CPBA is used in a variety of lab experiments, and has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

2-CPBA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and has been studied for its potential applications in biochemistry and physiology. It has been used in a variety of lab experiments, such as the study of enzyme kinetics, the study of enzyme inhibition, and the study of protein-ligand interactions. It has also been used in the study of drug metabolism and drug-drug interactions.

Mechanism of Action

2-CPBA has been studied for its potential applications in biochemistry and physiology. It is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes and proteases. It is also believed to act as an inhibitor of protein-ligand interactions, as it has been shown to bind to certain proteins and block their binding to other molecules.
Biochemical and Physiological Effects
2-CPBA has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 enzymes and proteases. It has also been shown to inhibit protein-ligand interactions, as it has been shown to bind to certain proteins and block their binding to other molecules. In addition, it has been shown to affect the metabolism of drugs, as it has been shown to inhibit the activity of certain drug-metabolizing enzymes.

Advantages and Limitations for Lab Experiments

2-CPBA has several advantages and limitations when used in lab experiments. One of the main advantages of using 2-CPBA is its stability in aqueous solutions, which makes it ideal for use in enzyme kinetics and protein-ligand interactions experiments. Additionally, it has a low toxicity, making it safe for use in lab settings. However, one of the main limitations of using 2-CPBA is its low solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 2-CPBA are vast, and there are many possible future directions for research. One potential future direction is to further study the mechanism of action of 2-CPBA, as well as its effects on biochemical and physiological processes. Additionally, further research could be done to explore the potential applications of 2-CPBA in drug metabolism and drug-drug interactions. Furthermore, research could be done to explore the potential of 2-CPBA as a therapeutic agent, as well as its potential applications in other areas of biochemistry and physiology. Finally, further research could be done to explore the potential of 2-CPBA as a tool for drug discovery and development.

Synthesis Methods

2-CPBA can be synthesized via a two-step process. The first step involves the reaction of 2-chlorobenzoic acid with 5-chlorosalicylic acid to form 2-chloro-4-(2-chloro-5-hydroxyphenyl)benzoic acid. The second step involves the reaction of 2-chloro-4-(2-chloro-5-hydroxyphenyl)benzoic acid with sodium hydroxide to form 2-chloro-4-(2-chloro-5-hydroxyphenyl)benzoate. The final product is then filtered and recrystallized to form a pure sample of 2-CPBA.

properties

IUPAC Name

2-chloro-4-(2-chloro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-11-4-2-8(16)6-10(11)7-1-3-9(13(17)18)12(15)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAWQWHBXDVNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690488
Record name 2',3-Dichloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261921-99-6
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′,3-dichloro-5′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261921-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3-Dichloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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